molecular formula C7H3BrClFO B1410776 2-Bromo-5-chloro-3-fluorobenzaldehyde CAS No. 1807028-15-4

2-Bromo-5-chloro-3-fluorobenzaldehyde

Cat. No.: B1410776
CAS No.: 1807028-15-4
M. Wt: 237.45 g/mol
InChI Key: APPKWBURKZJGRI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKWBURKZJGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 2-Bromo-5-chloro-3-fluorobenzaldehyde in Drug Discovery

[1]

Executive Summary

This compound represents a "privileged" substitution pattern for the divergent synthesis of polysubstituted heterocycles.[1] Its unique architecture—featuring three distinct halogen atoms with graded reactivity (Br > Cl > F) and an electrophilic aldehyde handle—allows medicinal chemists to execute sequential, regioselective functionalizations .

This guide analyzes the molecule's chemical profile, synthetic utility, and application in designing kinase inhibitors and antibacterial agents. It serves as a roadmap for researchers seeking to exploit this scaffold for Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Structural Logic[1][2][3]

Core Specifications
PropertyDetail
Chemical Name This compound
CAS Number 1807028-15-4
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Storage Inert atmosphere, 2-8°C (Aldehyde oxidation risk)
The "Reactivity Gradient"

The power of this scaffold lies in the differential reactivity of its four functional groups. This allows for a "programmed" synthesis where bonds are formed in a specific order without the need for extensive protecting groups.

  • C1-Aldehyde (Electrophile): The primary anchor for heterocycle formation (e.g., condensation to imines, cyclization to quinolines).

  • C2-Bromine (High Reactivity): The most labile halogen.[1] Ideal for the first metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Chlorine (Medium Reactivity): Remains inert during C2-functionalization under controlled conditions.[1] Serves as a site for second-stage diversification.

  • C3-Fluorine (Modulator): Generally inert to Pd-catalysis but critical for metabolic stability and binding affinity (H-bond acceptor).[1] Positioned ortho to the bromine, it influences the steric environment of the C2 site.

Synthetic Utility & Divergent Strategies[1][2][3][4][5]

Synthesis of the Core Scaffold

While commercial availability has improved, the synthesis of this specific isomer typically follows a Regioselective Bromination or Directed Ortho Metalation (DoM) strategy.

  • Route A: Bromination of 3-Fluoro-5-chlorobenzaldehyde [1]

    • Mechanism:[1][2][3][4] The aldehyde (meta-director) and fluorine (ortho/para-director) cooperatively activate the C2 position. However, steric crowding at C2 (flanked by CHO and F) competes with C6.

    • Optimization: Use of highly reactive brominating agents (e.g., NBS/H₂SO₄ or Br₂/FeBr₃) often favors the thermodynamically stable product, but separation of isomers (2-Br vs 6-Br) is required.[1]

  • Route B: Oxidation of 2-Bromo-5-chloro-3-fluorobenzyl alcohol

    • Precursor: Derived from the reduction of the corresponding benzoic acid.

    • Advantage:[1][2] Avoids regioselectivity issues in the final step; oxidation (MnO₂ or PCC) is high-yielding.[1]

Functionalization Map (Graphviz Visualization)

The following diagram illustrates the "decision tree" for a chemist using this scaffold.

GCore2-Bromo-5-chloro-3-fluorobenzaldehydePath1Reductive Amination(Aldehyde)Core->Path1R-NH2, NaBH(OAc)3Path2Suzuki Coupling(C2-Bromine)Core->Path2Ar-B(OH)2, Pd(0)Path3Cyclization(Aldehyde + C2-Br)Core->Path3Condensation + CouplingProd1Benzylamines(Secondary/Tertiary)Path1->Prod1Prod2Biaryl Aldehydes(Retains Cl/F)Path2->Prod2Prod3Isoquinolines /IndolesPath3->Prod3Prod2_Stage2Tri-substitutedBiarylsProd2->Prod2_Stage22nd Coupling (C5-Cl)

Figure 1: Chemoselective functionalization pathways. The scaffold allows for independent modification of the aldehyde and halogen sites.

Medicinal Chemistry Applications

Kinase Inhibitor Design (MEK/BRAF)

The 2-halo-benzaldehyde motif is a recurring pharmacophore in the synthesis of kinase inhibitors.[1] The specific 3-fluoro-5-chloro substitution pattern mimics the electronic and steric properties found in several FDA-approved drugs (e.g., Dabrafenib analogs).

  • Mechanism: The aldehyde is converted into a heterocycle (e.g., imidazole, thiazole) that binds to the kinase hinge region.

  • Role of Fluorine (C3): The C3-fluorine atom often engages in multipolar interactions with the protein backbone or increases the metabolic half-life by blocking oxidative metabolism at that position.[1]

  • Role of Chlorine (C5): Fills hydrophobic pockets (selectivity filter) in the ATP-binding site.[1]

Antibacterial Schiff Bases

Reaction of the aldehyde with primary amines yields Schiff bases (imines), which have demonstrated antibacterial efficacy.

  • Protocol: Condensation of this compound with functionalized anilines in ethanol (reflux, catalytic acetic acid).

  • Activity: The electron-withdrawing nature of the halogens enhances the electrophilicity of the imine carbon, potentially increasing reactivity with bacterial nucleophiles.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C2

Objective: To couple an aryl group at the C2-position without affecting the C5-chlorine or the aldehyde.

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water or Toluene/Ethanol/Water (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvents and base.[5]

    • Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS.

    • Note: Do not exceed 100°C to prevent oxidative addition at the C5-chlorine bond.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Reductive Amination (Aldehyde Focus)

Objective: To install an amine handle while preserving the halogen pattern.

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1]

    • Amine: Morpholine (1.2 equiv)

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: DCE (1,2-Dichloroethane)

  • Procedure:

    • Dissolve aldehyde and amine in DCE. Stir for 30 min to form the iminium ion (equilibrium).

    • Add STAB in one portion.

    • Stir at room temperature for 16 hours.

  • Validation: The disappearance of the aldehyde peak (~10 ppm) in ¹H NMR confirms reaction completion.

Visualizing the Synthesis Workflow

The following diagram depicts a hypothetical workflow for synthesizing a bicyclic kinase inhibitor using this scaffold.

WorkflowStartStart:2-Bromo-5-chloro-3-fluorobenzaldehydeStep1Step 1: Condensation(with Hydrazine/Amine)Start->Step1EtOH, RefluxInter1Intermediate:Hydrazone/ImineStep1->Inter1Step2Step 2: Pd-Catalyzed Cyclization(Intramolecular C-N Bond Formation)Inter1->Step2Pd2(dba)3, Ligand, BaseFinalTarget:5-Chloro-7-fluoro-substitutedIndazole/Quinoline CoreStep2->FinalRing Closure

Figure 2: Synthesis of a fused heterocycle. The C2-Bromine and C1-Aldehyde act as a "clip" to form the second ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77174822 (Isomer Analog). Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Protocol B).
  • AK Scientific. Product Catalog: this compound (CAS 1807028-15-4).[1][6][4][7][8][9][10][11] Retrieved from .

  • BLD Pharm. Product Specifications: this compound.[1][6][4][7][9][10][11][12][13][14] Retrieved from .

Methodological & Application

Application Note: Wittig Olefination of 2-Bromo-5-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized methodology for the Wittig olefination of 2-Bromo-5-chloro-3-fluorobenzaldehyde (CAS: 886762-83-2) . This substrate presents specific synthetic challenges due to its poly-halogenated motif:

  • High Electrophilicity: The cumulative electron-withdrawing effects of the -F, -Cl, and -Br substituents make the aldehyde carbonyl highly reactive.

  • Chemoselectivity Risks: The presence of the ortho-bromo group poses a severe risk of Lithium-Halogen exchange if standard alkyl-lithium bases (e.g., n-BuLi) are employed.

  • Steric Crowding: The 2,3-disubstitution pattern creates a steric pocket that influences the formation of the oxaphosphetane intermediate.

This protocol prioritizes chemoselectivity (preserving the Ar-Br bond) and reproducibility .

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile

The substrate features a "push-pull" steric environment but a unidirectional electronic withdrawal.

  • 2-Bromo (Ortho): Provides significant steric bulk. Crucially, the C–Br bond is labile to Lithium-Halogen exchange (

    
     min at -78°C with n-BuLi).
    
  • 3-Fluoro (Ortho): Exerts a strong inductive (-I) effect, significantly increasing the partial positive charge (

    
    ) on the carbonyl carbon. This accelerates nucleophilic attack by the ylide.
    
  • 5-Chloro (Meta): Adds remote electron withdrawal, further destabilizing the ground state of the aldehyde.

Critical Decision: Base Selection

The choice of base is the single determinant of success.

  • AVOID: n-Butyllithium (n-BuLi).[1] Its nucleophilicity and lithiation potential will lead to debromination (formation of 3-fluoro-5-chlorostyrene impurities) or polymerization.

  • RECOMMENDED:

    • Potassium tert-butoxide (KOtBu): Bulky, non-nucleophilic, and sufficient pKa (~17 in THF) to deprotonate methyltriphenylphosphonium salts.

    • NaHMDS / KHMDS: Excellent alternatives for strictly anhydrous, non-nucleophilic deprotonation.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical divergence point where improper base selection leads to failure.

WittigPathway Substrate 2-Bromo-5-chloro- 3-fluorobenzaldehyde Base_Choice Base Selection (Critical Step) nBuLi n-BuLi (Alkyl Lithium) Base_Choice->nBuLi High Risk KOtBu KOtBu or NaHMDS (Bulky/Non-Nu) Base_Choice->KOtBu Recommended Li_Hal_Exchange Lithium-Halogen Exchange nBuLi->Li_Hal_Exchange Attacks Ar-Br Debrominated SIDE PRODUCT: Debrominated Styrene Li_Hal_Exchange->Debrominated Ylide_Form Ylide Formation (Ph3P=CH2) KOtBu->Ylide_Form Deprotonation Betaine Betaine/Oxaphosphetane Intermediate Ylide_Form->Betaine + Substrate Product TARGET: 2-Bromo-5-chloro- 3-fluorostyrene Betaine->Product - Ph3P=O

Caption: Mechanistic divergence showing the risk of Li-Hal exchange vs. the successful Wittig pathway using non-nucleophilic bases.

Experimental Protocols

Protocol A: Synthesis of Styrene Derivative (Methylenation)

Target: Conversion of aldehyde to terminal alkene. Reagents: Methyltriphenylphosphonium bromide (


), KOtBu, THF (anhydrous).[2]
ComponentEquiv.Role

1.2 - 1.5Phosphonium Salt Precursor
KOtBu (1.0 M in THF)1.3 - 1.6Base (Non-nucleophilic)
Aldehyde Substrate1.0Electrophile
THF (Anhydrous)SolventConc: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Ylide Generation:

    • Flame-dry a 2-neck round bottom flask equipped with a stir bar and nitrogen inlet.

    • Charge with

      
       (1.5 equiv) and anhydrous THF.[2]
      
    • Cool the suspension to 0 °C (ice bath).

    • Add KOtBu solution (1.6 equiv) dropwise over 10 minutes.

    • Observation: The solution should turn bright yellow, indicating the formation of the ylide (

      
      ).
      
    • Stir at 0 °C for 45–60 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Note: The yellow color may fade slightly upon addition.

  • Reaction & Workup:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS.

    • Quench: Add saturated aqueous

      
       (carefully) to quench excess ylide.
      
    • Extraction: Extract with Diethyl Ether (

      
      ). Wash combined organics with water and brine.[2]
      
    • Purification: Dry over

      
      , concentrate, and purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar.
      
Protocol B: Synthesis of Cinnamate Derivative (Stabilized Ylide)

Target: Conversion to


-unsaturated ester.
Reagents:  (Carbethoxymethylene)triphenylphosphorane, Toluene.

Why this works: The aldehyde is highly reactive. Stabilized ylides (which are less reactive) will still couple efficiently without the need for strong bases, completely eliminating chemoselectivity risks.

Step-by-Step Procedure:

  • Setup:

    • Charge a round bottom flask with this compound (1.0 equiv).

    • Add (Carbethoxymethylene)triphenylphosphorane (

      
      ) (1.1 equiv).
      
    • Add Toluene (0.5 M concentration).

  • Reaction:

    • Heat to reflux (110 °C) for 4–12 hours.

    • Alternative: For temperature-sensitive scales, use DCM at RT for 24 hours (reaction will be slower).

  • Workup:

    • Concentrate the solvent directly.[3]

    • Triturate the residue with cold Hexanes/Ether (1:1). Triphenylphosphine oxide (

      
      ) will precipitate as a white solid.
      
    • Filter off the solid.[4]

    • Concentrate the filtrate and purify via column chromatography.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Debrominated Product (M-Br+H)Lithium-Halogen Exchange occurred.[6]Do NOT use n-BuLi. Switch to KOtBu or NaHMDS. Ensure temperature is kept low during base addition.
Low Yield (Styrene) Incomplete ylide formation or moisture.Ensure

is dry (hygroscopic). Increase base stir time. Ensure THF is distilled/dry.
Low E/Z Selectivity Salt effects (LiBr) in solution.For stabilized ylides (Protocol B), switch to non-polar solvents (Toluene) and higher temps to favor thermodynamic (E) product.
Aldehyde Recovery Enolization of aldehyde.The aldehyde has no

-protons, so enolization is impossible. Check for hydration (gem-diol formation) if using wet solvents.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][7][8] Chemical Reviews, 89(4), 863-927. Link

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1-85. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Formation of C=C double bonds). Link

  • Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. Link

  • Edmunds, A. J. (2004). "Lithium-Halogen Exchange in Polyhalogenated Aromatics." Modern Synthetic Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BCFB-Aldehyde-001
Subject: Overcoming Low Reactivity & Stability Issues

Executive Summary

You are encountering difficulties with 2-Bromo-5-chloro-3-fluorobenzaldehyde . This is not a standard building block; it is a poly-halogenated, electron-deficient, sterically congested system .

"Low reactivity" with this substrate is typically a misdiagnosis of three distinct phenomena:

  • Stable Hydrate Formation: The electron-withdrawing nature of the ring promotes the formation of stable, non-reactive gem-diols in the presence of trace moisture.

  • Steric Locking (The "Bay Region" Effect): The 2-Bromo position is wedged between the aldehyde (C1) and the fluorine (C3), severely hampering oxidative addition in cross-coupling reactions.

  • Electronic Deactivation: While the aldehyde is activated, the ring itself is deactivated for electrophilic substitution but highly activated for nucleophilic attack (

    
    ), leading to "missing" product (side reactions) rather than "no reaction."
    

Module 1: Carbonyl Reactivity (Aldehyde)

Symptom: Schiff base formation, reductive amination, or nucleophilic addition fails or stalls.

Root Cause Analysis

The presence of three halogens (F, Cl, Br) renders the carbonyl carbon highly electrophilic. Paradoxically, this makes it too reactive toward water. In non-anhydrous solvents, it rapidly forms a gem-diol (hydrate) , which is nucleophilically inert. Furthermore, the ortho-Bromine exerts steric pressure, blocking the Bürgi-Dunitz trajectory for bulky nucleophiles.

Troubleshooting Protocol: Ti(IV) Mediated Activation

Standard acid catalysis (acetic acid/MeOH) is often insufficient. You must use a water-scavenging Lewis Acid.

Recommended Workflow:

  • Solvent: Switch to anhydrous THF or Toluene . Avoid MeOH/EtOH (forms hemiacetals).

  • Reagent: Use Titanium(IV) ethoxide [Ti(OEt)₄] or Titanium(IV) isopropoxide .

    • Function: Acts as both a strong Lewis acid activator and a water scavenger.

  • Stoichiometry: 2.0 - 3.0 equivalents of Ti(OR)₄ relative to the aldehyde.

Step-by-Step Protocol (Imine Formation):

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).

  • Add the amine (1.1 equiv).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise under

    
    .
    
  • Stir at 60°C (sealed tube) for 6–12 hours.

  • Checkpoint: Monitor by TLC.[1] If the aldehyde spot persists, increase temp to 80°C.

  • Workup: Pour into brine/EtOAc. The Ti salts will precipitate as a white solid. Filter through Celite.

VariableStandard ConditionOptimized Condition
Solvent Methanol / EthanolTHF / Toluene (Anhydrous)
Catalyst Acetic Acid /


or

Temperature RT to 40°C60°C to 90°C

Module 2: Cross-Coupling (The 2-Bromo Site)

Symptom: Suzuki-Miyaura or Buchwald-Hartwig coupling yields <10% conversion. Catalyst death.

Root Cause Analysis

The 2-position is the "Bay Region" of this molecule. The Pd catalyst must insert into the C-Br bond. This bond is shielded by the C1-Aldehyde and the C3-Fluorine . Standard catalysts (


) are too bulky to access this site effectively and often undergo dehalogenation instead.
Troubleshooting Protocol: The "Flexible Steric Bulk" Strategy

You need a catalyst system with high activity (to overcome the electronic deactivation) and specific steric properties (to access the hindered Br).

Recommended Catalysts:

  • Option A (Gold Standard): Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The NHC ligand throws electron density onto the metal (facilitating oxidative addition) while being flexible enough to accommodate the substrate.

  • Option B (Ligand): SPhos or XPhos (Buchwald Ligands). These provide a "pocket" that facilitates coupling of hindered aryl halides.

Optimized Suzuki Protocol:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base:

    
     (3.0 equiv). Avoid strong alkoxides like NaOtBu which may attack the aldehyde.
    
  • Solvent: 1,4-Dioxane/Water (10:1). The water is necessary for the boronic acid cycle, but keep it minimal.

  • Temperature: 100°C . Energy is required to overcome the steric barrier.

Logic Diagram: Reactivity Decision Tree

ReactivityTree Start Problem: Low Reactivity CheckType Which Reaction Type? Start->CheckType Aldehyde Nucleophilic Addition (Imine/Reduction) CheckType->Aldehyde Coupling Pd-Cross Coupling (Suzuki/Buchwald) CheckType->Coupling SolventCheck Is Solvent Anhydrous? Aldehyde->SolventCheck Wet No / Unknown (Hydrate Formation) SolventCheck->Wet No Dry Yes (Steric Block) SolventCheck->Dry Yes FixWet Solution: Use Anhydrous Toluene + Ti(OEt)4 Wet->FixWet FixDry Solution: Microwave Heating + Lewis Acid Dry->FixDry LigandCheck Ligand Used? Coupling->LigandCheck Standard PPh3 / None LigandCheck->Standard Advanced SPhos / NHC LigandCheck->Advanced FixStd Solution: Switch to SPhos or Pd-PEPPSI-IPr Standard->FixStd FixAdv Solution: Increase Temp to 110°C Check Base Compatibility Advanced->FixAdv

Caption: Decision matrix for diagnosing reactivity failures based on reaction site and experimental conditions.

Module 3: Stability & Side Reactions ( )

Symptom: Darkening of reaction mixture, multiple spots on TLC, loss of aldehyde peak in NMR.

The "Ortho-Effect" Trap

Users often forget that the aldehyde group is a strong Electron Withdrawing Group (EWG).

  • The Risk: The Bromine at C2 is ortho to the EWG (Aldehyde).

  • The Consequence: This activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • If you use a strong nucleophilic base (e.g., Sodium Methoxide, Sodium Ethoxide) or an amine at high temperatures without a catalyst, you may displace the Bromine (or even the Fluorine) instead of performing the desired reaction.

Prevention:

  • Base Selection: Use inorganic bases (

    
    , 
    
    
    
    ,
    
    
    ) rather than alkoxides or hydrides.
  • Nucleophile Addition: If reacting an amine with the aldehyde, keep the temperature moderate (<80°C) unless Ti(IV) is present to complex the amine immediately.

FAQs

Q: Can I use microwave irradiation for the Suzuki coupling? A: Yes, and it is recommended. The steric hindrance at the C2-Br position requires significant thermal energy to reach the transition state for oxidative addition. Microwave irradiation at 110°C–130°C for 30 minutes often achieves what 24 hours of reflux cannot.

Q: The aldehyde solid looks wet/sticky. Is it degraded? A: It has likely absorbed atmospheric moisture to form the hydrate.

  • Test: Run a

    
     NMR in 
    
    
    
    . If the aldehyde proton (typically ~10.0-10.4 ppm) is small or missing, and you see a broad singlet around 6-7 ppm, it is the hydrate.
  • Fix: Dissolve in Toluene and reflux with a Dean-Stark trap or treat with molecular sieves for 4 hours before use.

Q: Why is the Fluorine (C3) not reacting? A: While Fluorine is a good leaving group in


, the C3 position is meta to the Aldehyde (the strongest EWG). Therefore, it is less activated than the C2-Bromine (ortho) or C5-Chlorine (meta). The C2-Br is the most labile site for both Pd-catalysis and unwanted 

.

References

  • Steric Hindrance in Suzuki-Miyaura Coupling

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides"
    • Source:Synthesis, 2018.[2]

    • Context: Defines the necessity of Buchwald ligands (SPhos/XPhos) for ortho-substituted aryl halides.
  • Titanium(IV)

    • Title: "Titanium(IV) Ethoxide: A Versatile Reagent for the Synthesis of Imines and Enamines"
    • Source:Journal of Organic Chemistry, 1967 (Found
    • Context: Establishes the protocol for dehydrative condensation in sterically crowded or electron-poor aldehydes.
  • Reactivity of Poly-Halogenated Benzaldehydes

    • Title: "Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Journal of Fluorine Chemistry.
    • Context: Explains the activation patterns ( ) of aldehydes with ortho/para halogens.

Sources

Technical Support Center: Reaction Temperature Optimization for Halogenated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Thermal Parameters for Halogenated Benzaldehydes (Cl/Br/I-Substituted)

Core Directive: The Thermal-Kinetic Balance

Welcome to the Advanced Synthesis Support Center. You are likely here because your reaction involving a halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde, 3-bromobenzaldehyde) has failed due to poor conversion or unexpected side products.

When working with these substrates, temperature is not just a catalyst for speed; it is a selectivity switch . The electron-withdrawing nature of the halogen activates the carbonyl group toward nucleophiles but simultaneously weakens the Carbon-Halogen (C-X) bond toward oxidative addition (in metal catalysis) or nucleophilic aromatic substitution.

The "Goldilocks" Zone

Your optimal temperature (


) lies at the intersection of three competing factors:
  • Activation Energy (

    
    ):  Required to overcome the carbonyl electrophilicity barrier.
    
  • C-X Bond Stability: Preventing protodehalogenation (loss of the halogen).

  • Disproportionation Threshold: Avoiding the Cannizzaro reaction under basic conditions.

Decision Logic & Visualizations

The following diagram illustrates the competing reaction pathways dictated by thermal energy. Use this to diagnose your impurity profile.

ReactionPathways Figure 1: Thermal influence on competing reaction pathways for halogenated benzaldehydes. Start Halogenated Benzaldehyde (Starting Material) Path_LowT Low T (< 25°C) High Base Conc. Start->Path_LowT Base-Mediated Path_MedT Optimal T (40-80°C) Controlled Conditions Start->Path_MedT Kinetic Control Path_HighT High T (> 100°C) Pd Catalyst / Reductant Start->Path_HighT Thermal Runaway Prod_Cannizzaro Cannizzaro Products (Alcohol + Acid) *Impurity* Path_LowT->Prod_Cannizzaro Disproportionation Prod_Target Target Product (Coupling/Condensation) Path_MedT->Prod_Target Desired Pathway Prod_Dehalo Dehalogenated Arene (Benzaldehyde) *Impurity* Path_HighT->Prod_Dehalo C-X Cleavage

Troubleshooting Guide (Q&A)

Issue 1: "I see the halogen falling off (Dehalogenation) during Suzuki Coupling."

User Question: I am running a Suzuki coupling with 4-bromobenzaldehyde at 100°C. I see benzaldehyde (no bromine) in my LC-MS. Why?

Technical Diagnosis: You are experiencing protodehalogenation . In Palladium-catalyzed cross-couplings, the C-X bond (especially C-Br and C-I) is susceptible to oxidative addition by Pd(0).[1] At high temperatures (


C), if the transmetalation step (reaction with boronic acid) is slow, the Pd-Aryl intermediate will capture a hydride source (from the solvent or base) and reductively eliminate to form the dehalogenated byproduct [1].

Corrective Protocol:

  • Lower Temperature: Reduce

    
     to 60–70°C .
    
  • Switch Solvent: Avoid primary alcohols (ethanol/methanol) which act as hydride sources. Use Dioxane/Water or Toluene/Water .

  • Boost Catalyst Activity: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that facilitate oxidative addition/reductive elimination at lower temperatures, bypassing the high-energy requirement [2].

Issue 2: "My yield is low, and I see Benzyl Alcohol and Benzoic Acid."

User Question: I'm doing a condensation reaction using NaOH as a base. The reaction is slow, so I heated it to reflux. Now my aldehyde is gone, but no product formed.

Technical Diagnosis: You triggered the Cannizzaro Reaction .[2] Halogenated benzaldehydes lack


-hydrogens (non-enolizable). In the presence of strong bases (NaOH, KOH) and heat, they undergo self-disproportionation where one molecule is oxidized to the acid and another reduced to the alcohol. High temperature accelerates this side reaction significantly [3].

Corrective Protocol:

  • Temperature Cap: Do not exceed 50°C when using strong hydroxide bases.

  • Change Base: Switch to a non-nucleophilic base (e.g.,

    
    , 
    
    
    
    ) or an organic base (Piperidine) if performing Knoevenagel condensations.
  • Solvent Modification: Use a biphasic system (DCM/Water) to separate the aldehyde from the bulk aqueous base.

Issue 3: "The reaction slurry solidifies and stops stirring."

User Question: I am running a neat (solvent-free) reaction or high-concentration reaction. It works at first but then freezes.

Technical Diagnosis: Halogenated benzaldehydes often have high melting points and can form rigid crystalline lattices with products (Schiff bases/imines). If the temperature drops below the eutectic point of the mixture, mass transfer stops.

Corrective Protocol:

  • Melt Phase Maintenance: Ensure the reaction temperature remains 10°C above the melting point of the highest-melting component if running solvent-free.

  • Solvent Assist: Add a "heel" of high-boiling solvent (e.g., DMSO or DMF) to maintain homogeneity.

Optimization Data & Reference Tables

Table 1: Recommended Temperature Ranges by Reaction Type
Reaction ClassTarget BondRecommended T (°C)Critical Failure Mode at High T
Suzuki Coupling C-C (Aryl)60 – 80Protodehalogenation (Loss of Cl/Br/I)
Schiff Base Formation C=N25 – 40 (Reflux for steric bulk)Hydrolysis / Polymerization
Cannizzaro (Avoidance) N/A< 25Disproportionation to Acid/Alcohol
Oxidation (Jones/Pinnick) C=O

COOH
0 – 25Over-oxidation / Ring Cleavage
Knoevenagel C=C25 – 60Decarboxylation of product
Table 2: Halogen-Specific Thermal Stability (Pd-Catalysis Context)

The stability of the C-X bond decreases down the group. Adjust your maximum temperature (


) accordingly.
Halogen SubstituentBond Energy (approx.)

(Suzuki)
Risk Level
Fluoro- (F) High> 120°CLow (Stable)
Chloro- (Cl) Moderate90 – 100°CModerate
Bromo- (Br) Low70 – 80°CHigh (Dehalogenation likely)
Iodo- (I) Very Low40 – 60°CCritical (Requires rapid coupling)

Standardized Workflow: Temperature Screening

Do not guess. Follow this logic flow to determine the optimal temperature for your specific derivative.

OptimizationWorkflow Figure 2: Decision logic for initial temperature screening. Start Start Optimization CheckBase Is Base Strong? (NaOH/KOH) Start->CheckBase CheckHalogen Halogen Type? CheckBase->CheckHalogen No (Weak Base) Route_Cannizzaro Risk: Cannizzaro Keep T < 40°C CheckBase->Route_Cannizzaro Yes Route_Iodo Iodo/Bromo? Keep T < 70°C CheckHalogen->Route_Iodo I / Br Route_Chloro Chloro? T up to 100°C OK CheckHalogen->Route_Chloro Cl / F Action_Screen Run Parallel Screen (RT, 40°C, 60°C, 80°C) Route_Cannizzaro->Action_Screen Route_Iodo->Action_Screen Route_Chloro->Action_Screen Action_Analyze Analyze LC-MS Check for De-halo Action_Screen->Action_Analyze

References

  • BenchChem Technical Support. (2025).[3][4][5] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from 5

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from 6

  • IIT Kanpur. (2024). Cannizzaro Reaction Mechanism and Temperature Sensitivity.[7] Retrieved from 7

  • ResearchGate. (2025). Optimization of reaction conditions for the condensation of 4-chlorobenzaldehyde. Retrieved from 8[9][10][11][12]

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 2-Bromo-5-chloro-3-fluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the molecular structure of organic compounds. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of 2-Bromo-5-chloro-3-fluorobenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry. By comparing its spectral features with those of related halogenated benzaldehydes, we aim to provide a comprehensive understanding of substituent effects on proton chemical shifts and coupling constants in complex aromatic systems.

The Foundational Principles of Aromatic 1H NMR

The 1H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton on the benzene ring. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the nature of the substituents attached to the ring. Electron-withdrawing groups, such as halogens and carbonyls, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield)[1].

Furthermore, the multiplicity of a proton's signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule) and their coupling constants (J), measured in Hertz (Hz). In aromatic systems, protons that are ortho to each other typically exhibit a large coupling constant (³JHH ≈ 6-10 Hz), while meta coupling is smaller (⁴JHH ≈ 2-3 Hz), and para coupling is often negligible (⁵JHH ≈ 0-1 Hz)[2]. The presence of NMR-active nuclei like fluorine (¹⁹F) further complicates the spectrum by introducing additional couplings (JHF).

Interpreting the 1H NMR Spectrum of this compound

The structure of this compound presents a unique substitution pattern that gives rise to a distinct 1H NMR spectrum. The molecule contains two aromatic protons and one aldehyde proton.

Predicted 1H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aldehyde-H~10.2Singlet-
H-4~7.8Doublet of doublets⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 2-3 Hz
H-6~7.6Doublet of doublets⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz

Analysis of the Predicted Spectrum:

  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around δ 10.2 ppm. Its significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group[3]. Due to the absence of adjacent protons, it appears as a singlet.

  • Aromatic Protons (H-4 and H-6):

    • H-4: This proton is situated between a fluorine atom at C-3 and a chlorine atom at C-5. The electron-withdrawing nature of these halogens, along with the aldehyde group, will cause a significant downfield shift. It is expected to appear as a doublet of doublets due to meta coupling with H-6 (⁴JHH) and a four-bond coupling to the fluorine atom (⁴JHF).

    • H-6: This proton is positioned between a chlorine atom at C-5 and a bromine atom at C-2. Similar to H-4, it will be deshielded and appear downfield. Its multiplicity will also be a doublet of doublets, arising from meta coupling to H-4 (⁴JHH) and a five-bond coupling to the fluorine atom (⁵JHF). The magnitude of ⁵JHF is generally smaller than ⁴JHF.

The following diagram illustrates the spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling in this compound.

Comparative Analysis with Structurally Related Benzaldehydes

To appreciate the nuanced effects of the substituents in this compound, a comparison with simpler halogenated benzaldehydes is instructive.

CompoundAromatic Proton Chemical Shifts (δ, ppm)Key Observations
Benzaldehydeortho: ~7.86, meta: ~7.52, para: ~7.62The baseline for comparison. The ortho protons are most deshielded by the aldehyde group.
2-BromobenzaldehydeH-3: ~7.4, H-4: ~7.4, H-5: ~7.6, H-6: ~7.9[4]The bromine atom deshields the adjacent H-6.
3-ChlorobenzaldehydeH-2: ~7.86, H-4: ~7.77, H-5: ~7.49, H-6: ~7.61[5]The chlorine atom deshields the ortho (H-2, H-4) and para (H-6) protons.
4-FluorobenzaldehydeH-2,6: ~7.9, H-3,5: ~7.2[5]The fluorine atom deshields the ortho protons (H-3,5) less than a chloro or bromo group due to its strong electron-donating resonance effect.
2-Bromo-5-fluorobenzaldehydeH-3: ~7.2, H-4: ~7.1, H-6: ~7.9[6]Demonstrates the combined deshielding of bromine at the ortho position and the shielding/coupling effect of fluorine at the meta position.
3-Chloro-4-fluorobenzaldehydeH-2: ~7.9, H-5: ~7.8, H-6: ~7.4[7]Highlights the additive deshielding effects of ortho-chloro and para-fluoro substituents.

This comparative data underscores the additive nature of substituent effects on the chemical shifts of aromatic protons. In this compound, the cumulative electron-withdrawing and anisotropic effects of the bromine, chlorine, fluorine, and aldehyde groups result in a spectrum where all aromatic protons are significantly shifted downfield.

Experimental Protocol for 1H NMR Sample Preparation

To obtain a high-quality 1H NMR spectrum, proper sample preparation is crucial.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette or syringe

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add Deuterated Solvent: Using a pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ may be used if solubility is an issue.

  • Dissolve the Sample: Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring a good spectrum.

  • Transfer to the Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the Spectrum: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. The presence of fluorine will necessitate a wider spectral width to observe the full coupling patterns.

G A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Vortex to Dissolve B->C D Transfer to NMR Spectrometer C->D E Acquire 1H NMR Spectrum D->E

Caption: Workflow for 1H NMR sample preparation.

Conclusion

The 1H NMR spectrum of this compound provides a rich source of structural information. A thorough understanding of substituent effects, coupling constants, and comparative spectral analysis is essential for its accurate interpretation. This guide offers a framework for researchers to confidently analyze the 1H NMR spectra of complex substituted aromatic compounds, a critical skill in the pursuit of novel drug candidates. By integrating theoretical principles with practical experimental considerations, scientists can harness the full power of NMR spectroscopy for molecular structure elucidation.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • University of Wisconsin-Oshkosh. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Niwa, J. (1970). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. Bulletin of the Chemical Society of Japan, 43(5), 1437-1441.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
  • da Silva, J. B. P., & Tormena, C. F. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1599–1606.
  • da Silva, J. B. P., & Tormena, C. F. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. PMC - NIH.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chegg. (2023, April 25). Solved 1H NMR spectrum of Benzaldehyde Include an. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemistry Learning by Rakesh Sir. (2020, December 18). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube. Retrieved from [Link]

Sources

comparing reactivity of 2-Bromo-5-chloro-3-fluorobenzaldehyde vs 2-Bromo-5-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Bromo-5-chloro-3-fluorobenzaldehyde (Compound A) and 2-Bromo-5-chlorobenzaldehyde (Compound B) . It is designed for researchers requiring precise control over chemo-selectivity in multi-step synthesis.

Executive Summary

The introduction of a fluorine atom at the C3 position in This compound fundamentally alters the reactivity landscape compared to its non-fluorinated analog, 2-Bromo-5-chlorobenzaldehyde .

  • Compound A (3-Fluoro): Characterized by heightened electrophilicity at the carbonyl and C2 positions due to the inductive effect (-I) of fluorine. However, it suffers from steric congestion at the C2-Br site, necessitating specialized catalytic systems for cross-coupling. It also possesses a latent acidic proton at C4, creating a risk of side reactions under basic conditions.

  • Compound B (Non-Fluoro): Exhibits a classic reactivity profile with lower steric hindrance at the C2-Br bond, making it more compliant in standard Pd-catalyzed couplings but less reactive in nucleophilic aromatic substitutions (

    
    ).
    
Electronic & Steric Architecture Analysis

The distinct behaviors of these two scaffolds stem from the electronic and steric perturbations introduced by the C3-Fluorine atom.

Structural Visualization (DOT Diagram)

The following diagram illustrates the competing electronic activation and steric shielding effects.

G cluster_A Compound A: this compound cluster_B Compound B: 2-Bromo-5-chlorobenzaldehyde C2_Br C2-Br Bond (Site of Coupling/SNAr) C3_F C3-Fluorine (Inductive EWG) C3_F->C2_Br Steric Hindrance (Blocks Pd Approach) C3_F->C2_Br Inductive Activation (Increases Electrophilicity) C4_H C4-Proton (High Acidity) C3_F->C4_H Acidifies C4-H C1_CHO C1-Aldehyde (Strong EWG) C1_CHO->C2_Br Ortho-Activation (Facilitates SNAr) C2_Br_B C2-Br Bond C3_H C3-Hydrogen (No Steric Bulk) C3_H->C2_Br_B Minimal Sterics

Figure 1: Mechanistic influence of the C3-Fluorine substituent. Red arrows indicate inhibition; green arrows indicate activation.

Chemo-Selectivity & Reactivity Profiles
A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most critical operational difference lies in the C2-Br reactivity.

  • Compound B (Standard): The C2-Br bond is flanked by the aldehyde (C1) and a proton (C3). This is a standard "ortho-substituted" aryl bromide. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are effective.

  • Compound A (Hindered): The C2-Br bond is flanked by the aldehyde (C1) and the Fluorine (C3). This creates a "di-ortho-substituted" motif. The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å), creating a "steric cleft" that impedes the approach of the Palladium(0) species during oxidative addition.

    • Recommendation: Use active Pd sources with electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHC) to overcome this barrier.

B. Nucleophilic Aromatic Substitution (

)

Compound A is significantly more reactive toward


 due to the additive electron-withdrawing effects.
  • Mechanism: The nucleophile attacks C2, displacing Bromide. The transition state (Meisenheimer complex) is stabilized by the ortho-aldehyde group.

  • The Fluorine Boost: In Compound A, the C3-Fluorine exerts a strong inductive pull (-I), further depleting electron density at C2. This lowers the activation energy for nucleophilic attack compared to Compound B.

    • Selectivity Note: While F is generally a better leaving group than Br in

      
      , the C3-F is meta to the activating aldehyde group, rendering it stable. The C2-Br is ortho to the aldehyde, making it the exclusive site of displacement.
      
C. Aldehyde Condensation (Wittig/Reductive Amination)

The carbonyl carbon in Compound A is more electrophilic.[1]

  • Reactivity: Faster reaction rates in condensation reactions.

  • Risk: Higher susceptibility to hydrate formation in aqueous media, which can complicate workups or require dehydrating conditions.

Comparative Data Summary
FeatureCompound A (3-Fluoro)Compound B (Non-Fluoro)Mechanistic Driver
Suzuki Coupling Rate Slow / Moderate Fast Steric hindrance from C3-F blocks Pd oxidative addition.

Reactivity
High ModerateInductive effect of C3-F increases C2 electrophilicity.
C4-H Acidity (

)
High (~25) Moderate (~40)C4-H in A is flanked by two halogens (F and Cl).
Carbonyl Electrophilicity High ModerateInductive withdrawal by C3-F.
Solubility (Lipophilicity) Slightly HigherStandardFluorine increases lipophilicity (LogP).
Experimental Protocols
Protocol 1: Sterically Demanding Suzuki Coupling (For Compound A)

Use this protocol to overcome the "ortho-fluorine" steric barrier.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 100°C for 4–12 hours. (Note: Compound B would typically react at 80°C in < 2 hours).

  • Monitoring: Monitor via HPLC. Look for the disappearance of the starting material peak. If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Critical Control Point: Maintain pH ~7 during workup to prevent aldol condensation side-products, as the product aldehyde is highly reactive.

Protocol 2: Regioselective

Displacement

Demonstrates the superior reactivity of Compound A.

Reagents:

  • Substrate: this compound

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolve substrate in DMF (0.5 M concentration).

  • Add DIPEA and Morpholine at 0°C.

  • Allow to warm to Room Temperature .

    • Observation: Compound A will likely reach completion within 2–4 hours at RT.

    • Comparison: Compound B typically requires heating to 60–80°C for the same transformation.

  • Quench: Pour into ice water. The product (2-morpholino-...) usually precipitates.

The "Acidic Proton" Trap (Critical Warning)

Danger: In Compound A , the proton at C4 is situated between the C3-Fluorine and C5-Chlorine.

  • Effect: The dual inductive withdrawal makes this proton significantly more acidic than the corresponding proton in Compound B.

  • Consequence: Using strong bases (e.g., NaH, LiHMDS, or even excess alkoxides) can lead to deprotonation at C4 , followed by "Directed Ortho Metalation" type side reactions or polymerization.

  • Mitigation: Avoid bases with

    
     > 18 if possible. If strong bases are required (e.g., for a Wittig reaction), perform the reaction at -78°C  to suppress deprotonation kinetics.
    
References
  • : Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • Steric Effects in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Sterically Hindered Aryl Halides.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ortho-Fluorine Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Acidity of Polyhalogenated Benzenes: Schlosser, M. et al. (2003). The Basicity of halo- and dihalopyridines. European Journal of Organic Chemistry. (Analogous acidity trends).

Sources

A Comparative Analysis of Tri-halogenated Benzaldehyde Scaffolds for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Tri-halogenated benzaldehydes are a class of highly versatile chemical intermediates that serve as foundational scaffolds in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The strategic incorporation of three halogen atoms onto the benzaldehyde framework dramatically influences the scaffold's physicochemical properties and reactivity, offering a powerful tool for molecular design. This guide provides an in-depth comparative analysis of tri-halogenated benzaldehyde scaffolds, focusing on how the nature and position of fluorine, chlorine, and bromine substituents dictate their utility for researchers, scientists, and drug development professionals.

The Impact of Halogenation on Physicochemical Properties

The introduction of halogens onto the benzaldehyde ring profoundly alters its electronic character, lipophilicity, and potential for intermolecular interactions—all critical parameters in drug design.[1][2] Halogen atoms exert a strong electron-withdrawing inductive effect, which enhances the electrophilicity of both the aldehyde's carbonyl carbon and the aromatic ring.[1][3] This electronic modulation is key to the scaffolds' reactivity profile.

One of the most significant consequences of halogenation is the modulation of a molecule's lipophilicity, which governs its ability to cross biological membranes.[2][4] Furthermore, the larger halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with Lewis basic sites that can be exploited to enhance drug-target binding affinity.[2][5]

Table 1: Comparative Physicochemical Properties of Representative Tri-halogenated Benzaldehydes

CompoundHalogen CompositionCalculated logP (cLogP)Key Physicochemical Features
2,4,6-Trifluorobenzaldehyde 3 x Fluorine~2.0Strong inductive effect, moderate lipophilicity, potential for H-bond acceptance.[4]
2,4,6-Trichlorobenzaldehyde 3 x Chlorine~3.5High lipophilicity, significant steric hindrance around the aldehyde, strong halogen bond donor potential.[1]
2,4,6-Tribromobenzaldehyde 3 x Bromine~4.2Very high lipophilicity, largest steric bulk, most potent halogen bond donor among the three.
2-Chloro-4-fluoro-6-bromobenzaldehyde Mixed Halogens~3.6Asymmetric properties, offering a blend of electronic and steric effects for fine-tuning.

Note: cLogP values are estimates and can vary based on the calculation method. The trend of increasing lipophilicity with heavier halogens is the key takeaway.

Synthetic Accessibility: Crafting the Scaffolds

The synthetic routes to tri-halogenated benzaldehydes are diverse, though the specific strategy often depends on the desired halogen and substitution pattern. A common and versatile approach involves the ortho-lithiation of a protected benzaldehyde or a related precursor, followed by quenching with an electrophilic halogen source.

One effective one-pot synthesis method for creating substituted benzaldehydes takes advantage of directed metalation.[6] This process can avoid the costly and time-consuming purification of intermediates.[6] For instance, 2,3,5-trihalobenzaldehydes can be prepared from the more readily available 1,2,4-trihalobenzene.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a tri-halogenated benzaldehyde, starting from a di-halogenated aniline precursor, which highlights a multi-step synthetic sequence common in organic chemistry.

G cluster_0 Synthesis Pathway A Di-halogenated Aniline B Diazotization (e.g., NaNO2, H2SO4) A->B Step 1 C Sandmeyer Reaction (e.g., CuCl, HCl) B->C Step 2 D Tri-halogenated Benzene Derivative C->D Step 3 E Formylation (e.g., Vilsmeier-Haack or Lithiation/DMF) D->E Step 4 F Tri-halogenated Benzaldehyde E->F Step 5 G cluster_1 Reductive Amination Workflow start Tri-halogenated Benzaldehyde + Primary Amine (R-NH2) imine Imine Intermediate Formation start->imine Condensation reduction Reduction (e.g., NaBH(OAc)3) imine->reduction In situ product Secondary Amine Product reduction->product

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Bromo-5-chloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Some related chemicals are also harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a multi-faceted approach to personal protective equipment (PPE), engineering controls, and waste disposal is not just recommended, but essential.

Immediate Safety and Hazard Assessment

Before handling 2-Bromo-5-chloro-3-fluorobenzaldehyde, a thorough risk assessment is paramount. The following table summarizes the anticipated hazards based on data from analogous compounds.

Hazard StatementDescriptionGHS PictogramPrecautionary Measures
H315: Causes skin irritation Direct contact with the skin is likely to cause irritation, redness, and discomfort.[1][2]GHS07 (Exclamation Mark)Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[4]
H319: Causes serious eye irritation The compound can cause significant irritation, redness, and potential damage to the eyes upon contact.[1][2]GHS07 (Exclamation Mark)Wear chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[5]
H335: May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1][2]GHS07 (Exclamation Mark)Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Potential for Harmful Effects (Oral, Dermal, Inhalation) Some related compounds are classified as harmful if ingested, absorbed through the skin, or inhaled.[2]GHS07 (Exclamation Mark)Implement stringent handling procedures to minimize all routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. A comprehensive PPE strategy is non-negotiable.

1. Eye and Face Protection:

  • Chemical Safety Goggles: These are mandatory to protect against splashes and airborne particles.[5]

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[5]

2. Skin and Body Protection:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable minimum for incidental contact.[5] For prolonged handling or immersion, consider heavier-duty gloves and consult a glove compatibility chart. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[7]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact and contamination of personal clothing.[5]

  • Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting where chemicals are handled.[7]

3. Respiratory Protection:

  • Engineering Controls: The primary method of respiratory protection is the use of a certified chemical fume hood.[6]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[8][9]

The following diagram illustrates the logical workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

PPE_Workflow PPE Donning & Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 End Exit Lab & Wash Hands Doff4->End Start Enter Lab Start->Don1

PPE Donning & Doffing Workflow
Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Grounding and bonding may be necessary to prevent static discharge if the material is a combustible dust.[2]

Spill Management:

  • In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Wear appropriate PPE, including respiratory protection, during cleanup.[10]

  • Collect the spilled material and absorbent in a sealed container for proper disposal.

Waste Disposal:

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[2]

The procedural flow for handling this chemical from receipt to disposal is outlined below to ensure a safe and compliant process.

Chemical_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Review SDS of Analogue Compounds Prep2 Conduct Risk Assessment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Hand1 Work in Chemical Fume Hood Prep3->Hand1 Hand2 Keep Container Closed When Not in Use Hand1->Hand2 Hand3 Use Smallest Necessary Quantity Hand2->Hand3 Post1 Decontaminate Work Area Hand3->Post1 Post2 Segregate Waste in Labeled Container Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 Post5 Arrange for Hazardous Waste Disposal Post4->Post5

Safe Handling Workflow for the Chemical

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment. The principles of proactive risk assessment, proper use of engineering controls and PPE, and diligent waste management are the cornerstones of responsible chemical research.

References

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Capot Chemical. (2026, February 07). Material Safety Data Sheet: 2-Bromo-5-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Benzaldehyde Extra Pure. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.